6-((2,4-Dinitrophenyl)amino)hexanoic acid, also known as N-(2,4-Dinitrophenyl)-6-aminohexanoic acid, is a chemical compound with the molecular formula C₁₂H₁₅N₃O₆ and a molecular weight of 297.27 g/mol. It is classified as an amine-reactive building block used in various biochemical applications, particularly in the development of probes for immunological assays. The compound is notable for its ability to react with amines, making it valuable in labeling and detection processes.
This compound is synthesized from 2,4-dinitrophenylamine and hexanoic acid. It falls under the category of dinitrophenyl derivatives, which are often utilized in biochemical research due to their reactivity with amino groups. Its CAS number is 10466-72-5, and it is commonly available from chemical suppliers such as VWR and Thermo Fisher Scientific .
The synthesis of 6-((2,4-Dinitrophenyl)amino)hexanoic acid typically involves the reaction of 2,4-dinitrophenylamine with hexanoic acid. The process can be carried out under controlled conditions to ensure high yields and purity.
The molecular structure of 6-((2,4-Dinitrophenyl)amino)hexanoic acid features a hexanoic acid chain linked to a 2,4-dinitrophenyl group via an amine bond. The presence of nitro groups contributes to its reactivity.
The compound can undergo various chemical reactions typical of amine-reactive compounds. It can react with primary amines to form stable conjugates.
The mechanism of action involves the nucleophilic attack by an amine on the electrophilic dinitrophenyl group. This reaction leads to the formation of a stable amide bond.
The efficiency of this reaction can be influenced by factors such as pH, temperature, and the nature of the amine used in the reaction .
These properties make it suitable for various applications in chemical biology and analytical chemistry .
6-((2,4-Dinitrophenyl)amino)hexanoic acid has several scientific uses:
Introduction to 6-((2,4-Dinitrophenyl)amino)hexanoic Acid6-((2,4-Dinitrophenyl)amino)hexanoic acid (DNP-X acid, C₁₂H₁₅N₃O₆) is a structurally engineered hapten featuring a 2,4-dinitrophenyl (DNP) group linked to a hexanoic acid spacer terminating in a carboxylic acid [1] [4]. This design enables its activation as an amine-reactive succinimidyl ester (NHS ester), facilitating covalent conjugation to primary amines in biomolecules like carrier proteins, peptides, or nanoparticles [4] [10]. Its role in immunology and diagnostics stems from the high immunogenicity of the DNP moiety and the existence of endogenous anti-DNP antibodies in humans [5] [6].
The DNP group serves as a potent haptenic epitope due to its high antigenicity and pre-existing antibody pools in human sera [5] [6]. Conjugating 6-((2,4-dinitrophenyl)amino)hexanoic acid to carrier proteins (e.g., BSA, OVA) transforms it into a complete immunogen. Key methodologies include:
Table 1: Hapten-Protein Coupling Methods for DNP-X Acid
Method | Reaction Conditions | Efficiency | Application Example |
---|---|---|---|
EDC/Sulfo-NHS | pH 6.0–7.5, room temperature | Moderate (50–70%) | Polyclonal antibody production [2] |
Pre-formed NHS ester | pH 8.0–9.0, anhydrous DMF/DMSO | High (>90%) | DNP-PLL·BSA immunogen synthesis [2] |
Microbial PG incorporation | Bacterial culture, 37°C | Variable (strain-dependent) | Bacterial surface hapten display [5] |
Critical studies demonstrate that tolerance to carrier proteins (e.g., BSA) suppresses anti-DNP immune responses, underscoring the carrier's role in T-cell activation [2]. DNP-conjugated peptidoglycan analogs can be metabolically incorporated into bacterial cell walls (e.g., Enterococcus faecium), enabling antibody-mediated opsonization without host pre-immunization [5].
The hexanoic acid spacer (6-carbon chain) in DNP-X acid addresses steric hindrance challenges, positioning the DNP epitope for optimal antibody binding. Key design principles include:
Table 2: Impact of Spacer Design on Antibody Recruitment
Spacer Architecture | Antibody Binding Affinity (Kd) | Cellular Incorporation Efficiency | Functional Outcome |
---|---|---|---|
Direct conjugation (no spacer) | >10-6 M | Not applicable | Low opsonization [6] |
C6 spacer (DNP-X acid) | 10-7–10-8 M | 12-fold vs. d-amino acids [5] | Enhanced phagocytosis [5] |
Lysine-extended spacer | <10-8 M | 15-fold at 5 μM [5] | Superior bacterial clearance [5] |
In bacterial immunotherapy, DNP-X acid–tetrapeptide conjugates exhibited 15-fold higher surface incorporation than single d-amino acid analogs, directly correlating with antibody-mediated opsonization efficiency [5]. Similarly, nanoparticle studies confirm that PEG-based spacers between targeting ligands and iron oxide cores improve tumor antigen binding by >80% [9].
The NHS ester derivative of DNP-X acid (DNP-X acid SE) enables rapid, selective bioconjugation. Key reaction dynamics include:
k<sub>a</sub> ≈ 0.1 M<sup>-1</sup>s<sup>-1</sup>; k<sub>h</sub> ≈ 150 M<sup>-1</sup>s<sup>-1</sup> (in borate buffer, pH 8.5)
Table 3: NHS Ester Reaction Kinetics and Optimization
Parameter | Value | Consequence | Mitigation Strategy |
---|---|---|---|
Hydrolysis half-life | 4–10 min (pH 8.5) [3] | Reduced coupling yield | High reactant concentration (5–10 eq NHS ester) [10] |
Optimal pH | 8.0–9.0 | Maximizes deprotonated amine nucleophiles | Borate/ carbonate buffers [10] |
Competing nucleophiles | Tris, ammonium ions | Nonspecific labeling | Ethanol precipitation pre-treatment [10] |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0